

physical and chemical properties of off-white crystalline Methyl 4-Amino-2-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 4-Amino-2-hydroxybenzoate
Cat. No.:	B1200275

[Get Quote](#)

An In-depth Technical Guide to Methyl 4-Amino-2-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the off-white crystalline compound, **Methyl 4-Amino-2-hydroxybenzoate**. It includes key data, experimental protocols, and structural information relevant to its application in research and development.

Compound Identification and General Information

Methyl 4-Amino-2-hydroxybenzoate, also known as Methyl 4-aminosalicylate, is an organic compound with the chemical formula $C_8H_9NO_3$ ^[1]. It is the methyl ester of 4-aminosalicylic acid. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other chemical entities^[2].

Key Identifiers:

- CAS Number: 4136-97-4^[3]
- MDL Number: MFCD00088091^[3]

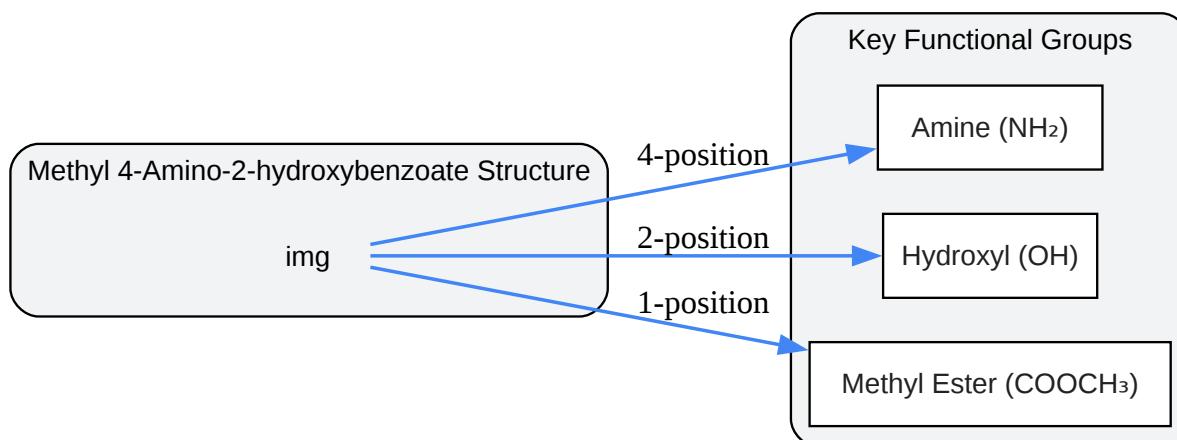
- Synonyms: Methyl 4-aminosalicylate, Methyl p-aminosalicylate, p-Aminosalicylic acid methyl ester[1][4]

Physical Properties

Methyl 4-Amino-2-hydroxybenzoate is typically an off-white to pale beige crystalline powder[2]. A summary of its key physical properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO ₃	[1][5]
Molecular Weight	167.16 g/mol	[1][3]
Melting Point	120-123 °C	[1][2][6]
	124-125 °C [3]	
Boiling Point	329.5 °C at 760 mmHg	[1]
Density	1.305 g/cm ³	[1][2]
Solubility	Slightly soluble in water.	[2][4]
Appearance	Off-white crystalline powder.	[2]
pKa	9.81 ± 0.10 (Predicted)	[2]
Flash Point	153.1 °C	[1]

Chemical and Spectroscopic Properties


The chemical behavior of **Methyl 4-Amino-2-hydroxybenzoate** is dictated by its three functional groups: an aromatic amine, a hydroxyl group, and a methyl ester. These groups give rise to its characteristic spectroscopic signature.

Spectroscopic Data:

Spectrum Type	Key Features and Peaks	Source(s)
UV-Vis (λ_{max})	254 nm	[2]
$^1\text{H-NMR}$ (DMSO-d6, 300 MHz)	δ (ppm): 3.77 (3H, s, OCH_3), 5.98 (1H, d, $J=2.1$ Hz, Ar H-3), 6.10 (1H, dd, $J=6.6, 2.1$ Hz, Ar H-5), 6.14 (2H, s, NH_2), 7.43 (1H, d, $J=8.7$ Hz, Ar H-6), 10.76 (1H, s, OH)	[1]

Note: The provided $^1\text{H-NMR}$ data is a prediction and should be confirmed with experimental results.

The diagram below illustrates the relationship between the compound's structure and its functional groups.

[Click to download full resolution via product page](#)

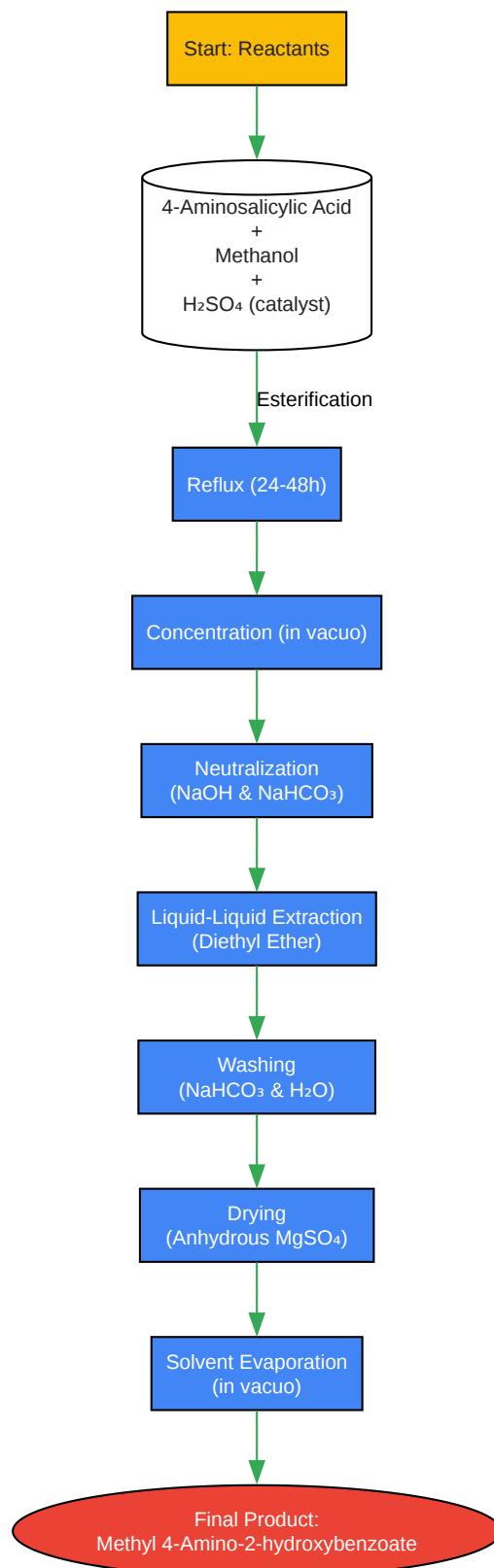
Functional groups of **Methyl 4-Amino-2-hydroxybenzoate**.

Experimental Protocols

Synthesis of **Methyl 4-Amino-2-hydroxybenzoate** via Fischer Esterification

This protocol describes a common method for synthesizing **Methyl 4-Amino-2-hydroxybenzoate** from 4-aminosalicylic acid.

Materials:


- 4-Aminosalicylic acid (2-Hydroxy-4-aminobenzoic acid)
- Methanol (freshly distilled)
- Concentrated Sulfuric Acid
- 33% Sodium Hydroxide solution
- 1M Sodium Bicarbonate solution
- Diethyl ether
- Anhydrous Magnesium Sulfate

Procedure:

- Suspend 100 g (0.654 mole) of 2-Hydroxy-4-aminobenzoic acid in 1 L of freshly distilled methanol.
- Slowly add 50 ml of concentrated sulfuric acid to the suspension.
- Reflux the reaction mixture under a nitrogen atmosphere for 24-48 hours, or until all the solid material has dissolved.^[7]
- Concentrate the solution to approximately 350 ml by evaporation in vacuo.^[7]
- Neutralize the concentrated solution with 33% sodium hydroxide and then with 1M sodium hydrogen carbonate.^[7]
- Extract the product with diethyl ether (3 x 250 ml).^[7]
- Wash the combined ether layers with 1M sodium hydrogen carbonate (2 x 50 ml) and then with water (2 x 50 ml).^[7]

- Dry the ether layer over anhydrous magnesium sulfate (20 g).[\[7\]](#)
- Remove the ether by evaporation in vacuo to yield the crude product.[\[7\]](#)
- Dry the product in vacuo to obtain the final title compound. The expected yield is approximately 62%.[\[7\]](#)

The following diagram outlines the general workflow for the synthesis and purification of **Methyl 4-Amino-2-hydroxybenzoate**.

[Click to download full resolution via product page](#)**Synthesis and Purification Workflow.**

Health and Safety Information

Methyl 4-Amino-2-hydroxybenzoate is classified as harmful and an irritant.[3]

Hazard Statements:

- Harmful if swallowed.[3]
- Causes skin irritation.[3]
- Causes serious eye irritation.[3]
- May cause respiratory irritation.[3]

Precautionary Statements:

- Use only outdoors or in a well-ventilated area.
- Avoid breathing dust/fumes.
- Wash all exposed external body areas thoroughly after handling.
- Do not eat, drink, or smoke when using this product.
- Wear protective gloves, protective clothing, and eye protection.

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-Amino-2-hydroxybenzoate, CAS No. 4136-97-4 - iChemical [ichemical.com]
- 2. chembk.com [chembk.com]

- 3. 4136-97-4 Cas No. | Methyl 4-amino-2-hydroxybenzoate | Apollo [store.apolloscientific.co.uk]
- 4. Methyl 4-aminosalicylate, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. Methyl 4-Amino-2-hydroxybenzoate [oakwoodchemical.com]
- 6. 4136-97-4 CAS MSDS (METHYL 4-AMINOSALICYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [physical and chemical properties of off-white crystalline Methyl 4-Amino-2-hydroxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200275#physical-and-chemical-properties-of-off-white-crystalline-methyl-4-amino-2-hydroxybenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com